Tipiracil-trifluridine is a combination drug used primarily in the treatment of metastatic colorectal cancer that is resistant to standard therapies. This compound consists of two active components: trifluridine, a nucleoside analog that mimics thymidine, and tipiracil, which inhibits the enzyme thymidine phosphorylase. This combination enhances the therapeutic efficacy of trifluridine by preventing its rapid degradation, thereby increasing its bioavailability.
Tipiracil-trifluridine is classified as an oral chemotherapeutic agent and is marketed under the brand name TAS-102. It was approved for clinical use in Japan in 2014, followed by approvals in the United States and Europe in 2015 and 2016, respectively. The drug is specifically indicated for patients with metastatic colorectal cancer who have previously undergone treatment with other chemotherapy regimens and are considered chemorefractory .
The synthesis of tipiracil-trifluridine involves the individual preparation of trifluridine and tipiracil, followed by their combination in a specific molecular ratio. Trifluridine is synthesized through a series of chemical reactions that modify thymidine to enhance its antitumor properties. Tipiracil is produced via a different synthetic pathway that focuses on creating a stable inhibitor of thymidine phosphorylase.
The final formulation combines these two compounds to form tipiracil-trifluridine, ensuring a balanced therapeutic effect while minimizing side effects associated with higher doses of trifluridine alone .
Tipiracil-trifluridine has a complex molecular structure characterized by its two main components:
The molecular formula for trifluridine is C₁₃H₁₈F₃N₂O₄, while tipiracil has the formula C₈H₈F₃N₃O₂. The combination's structure allows for effective cellular uptake and subsequent incorporation into DNA during replication .
The primary chemical reactions involved with tipiracil-trifluridine include:
These reactions are critical for the drug's mechanism of action, leading to cytotoxic effects on rapidly dividing cancer cells .
The mechanism by which tipiracil-trifluridine exerts its antitumor effects involves several key processes:
Relevant data from pharmacological studies indicate that optimal dosing regimens can significantly affect both efficacy and safety profiles in patients receiving treatment .
Tipiracil-trifluridine is primarily utilized in oncology for treating advanced metastatic colorectal cancer that does not respond to standard therapies. Its applications extend beyond this indication as ongoing research explores potential uses in other malignancies where traditional treatments have failed.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0